2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with three isopropyl groups at the 2, 4, and 6 positions and a pyridin-4-ylmethyl substituent on the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride and 4-pyridinemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride is reacted with 4-pyridinemethanamine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The isopropyl groups and the pyridin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides.
Scientific Research Applications
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to its targets, leading to increased efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tri(propan-2-yl)benzenesulfonamide: Lacks the pyridin-4-ylmethyl group.
N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the isopropyl groups.
2,4,6-tri(propan-2-yl)-N-methylbenzenesulfonamide: Contains a methyl group instead of the pyridin-4-ylmethyl group.
Uniqueness
The presence of both the isopropyl groups and the pyridin-4-ylmethyl group in 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide makes it unique
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)18-11-19(15(3)4)21(20(12-18)16(5)6)26(24,25)23-13-17-7-9-22-10-8-17/h7-12,14-16,23H,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXZJWVMUKIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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